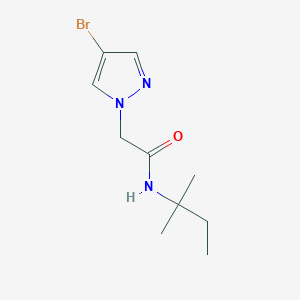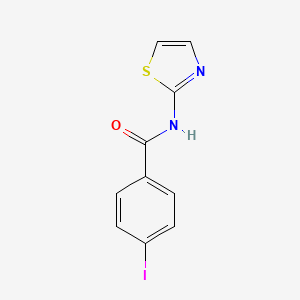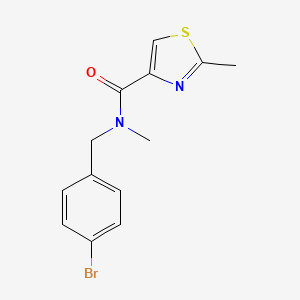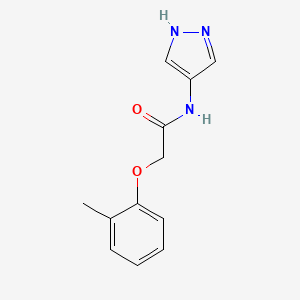![molecular formula C48H36N4O4Zn B14911258 [5,10,15,20-tetrakis(4-methoxyphenyl)porphyrinato(2-)-kappa~4~N~21~,N~22~,N~23~,N~24~]zinc](/img/structure/B14911258.png)
[5,10,15,20-tetrakis(4-methoxyphenyl)porphyrinato(2-)-kappa~4~N~21~,N~22~,N~23~,N~24~]zinc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5,10,15,20-tetrakis(4-methoxyphenyl)porphyrinato(2-)-kappa~4~N~21~,N~22~,N~23~,N~24~]zinc is a zinc porphyrin complex. Porphyrins are a group of organic compounds, many of which occur naturally, such as heme, the pigment in red blood cells. This specific compound is characterized by the presence of four methoxyphenyl groups attached to the porphyrin ring, coordinated to a central zinc ion. It is known for its unique photophysical and photochemical properties, making it valuable in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5,10,15,20-tetrakis(4-methoxyphenyl)porphyrinato(2-)-kappa~4~N~21~,N~22~,N~23~,N~24~]zinc typically involves the reaction of 4-methoxybenzaldehyde with pyrrole under acidic conditions to form the porphyrin macrocycle. This is followed by the insertion of zinc into the porphyrin ring. The reaction conditions often include:
Solvent: Dichloromethane or chloroform
Catalyst: Acidic catalysts like trifluoroacetic acid
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:
Bulk Reactors: Large-scale reactors to handle the increased volume of reactants
Purification: Techniques such as column chromatography or recrystallization to ensure high purity
Quality Control: Rigorous testing to ensure consistency and quality of the final product
Chemical Reactions Analysis
Types of Reactions
[5,10,15,20-tetrakis(4-methoxyphenyl)porphyrinato(2-)-kappa~4~N~21~,N~22~,N~23~,N~24~]zinc undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form different oxidation states of zinc
Reduction: Reduction reactions can alter the electronic properties of the porphyrin ring
Substitution: Substitution reactions can occur at the methoxyphenyl groups or the porphyrin ring
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen
Reducing Agents: Sodium borohydride, hydrazine
Solvents: Dichloromethane, chloroform, methanol
Major Products
Oxidation Products: Zinc porphyrin oxides
Reduction Products: Reduced zinc porphyrin complexes
Substitution Products: Various substituted porphyrin derivatives
Scientific Research Applications
[5,10,15,20-tetrakis(4-methoxyphenyl)porphyrinato(2-)-kappa~4~N~21~,N~22~,N~23~,N~24~]zinc has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of [5,10,15,20-tetrakis(4-methoxyphenyl)porphyrinato(2-)-kappa~4~N~21~,N~22~,N~23~,N~24~]zinc involves:
Photophysical Properties: Absorbs light and undergoes electronic transitions, leading to the generation of excited states.
Photochemical Reactions: In the excited state, it can transfer energy to molecular oxygen, generating singlet oxygen, a reactive oxygen species.
Molecular Targets: Targets include cellular components like lipids, proteins, and nucleic acids, leading to oxidative damage and cell death in photodynamic therapy.
Comparison with Similar Compounds
Similar Compounds
[5,10,15,20-tetrakis(4-methoxycarbonylphenyl)porphyrinato(2-)-kappa~4~N~21~,N~22~,N~23~,N~24~]zinc: Similar structure but with methoxycarbonyl groups instead of methoxy groups.
[5,10,15,20-tetrakis(4-hydroxyphenyl)porphyrinato(2-)-kappa~4~N~21~,N~22~,N~23~,N~24~]zinc: Contains hydroxy groups, leading to different chemical reactivity and applications.
Uniqueness
The presence of methoxy groups in [5,10,15,20-tetrakis(4-methoxyphenyl)porphyrinato(2-)-kappa~4~N~21~,N~22~,N~23~,N~24~]zinc imparts unique electronic properties, making it particularly effective in photodynamic therapy and as a catalyst in organic reactions .
Properties
Molecular Formula |
C48H36N4O4Zn |
|---|---|
Molecular Weight |
798.2 g/mol |
IUPAC Name |
zinc;5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin-22,24-diide |
InChI |
InChI=1S/C48H36N4O4.Zn/c1-53-33-13-5-29(6-14-33)45-37-21-23-39(49-37)46(30-7-15-34(54-2)16-8-30)41-25-27-43(51-41)48(32-11-19-36(56-4)20-12-32)44-28-26-42(52-44)47(40-24-22-38(45)50-40)31-9-17-35(55-3)18-10-31;/h5-28H,1-4H3;/q-2;+2 |
InChI Key |
JVTZUBSRLYIOOA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)OC)C8=CC=C(C=C8)OC)C=C4)C9=CC=C(C=C9)OC)[N-]3.[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![4-[(15S)-10-(3-methoxyphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]-N-(3-propan-2-yloxypropyl)benzamide](/img/structure/B14911212.png)




